molecular formula C18H16ClN3O5 B2577131 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941934-28-7

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2577131
CAS No.: 941934-28-7
M. Wt: 389.79
InChI Key: OZZUUHLADILVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a chloro group, a methoxy group, a pyrrolidinone moiety, and a nitrobenzamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Pyrrolidinone Formation: The pyrrolidinone moiety is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amidation: The final step involves the formation of the amide bond between the nitrobenzamide core and the pyrrolidinone-substituted phenyl ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, as well as automated systems for purification and isolation of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide.

    Reduction: Formation of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-methoxyphenyl]-5-nitrobenzamide
  • 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
  • 2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide

Uniqueness

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the pyrrolidinone moiety, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-7-4-11(9-15(16)21-8-2-3-17(21)23)20-18(24)13-10-12(22(25)26)5-6-14(13)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUUHLADILVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.